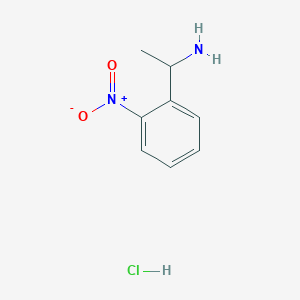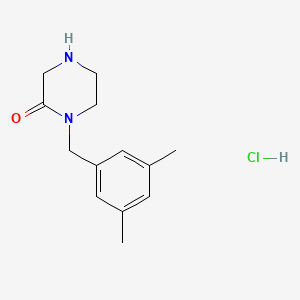
Ácido 5-(2,5-dimetilfenoxi)pentanoico
Descripción general
Descripción
5-(2,5-Dimethylphenoxy)pentanoic acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,5-Dimethylphenoxy)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,5-Dimethylphenoxy)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación médica: Tratamiento de la hiperlipidemia
Gemfibrozilo: se utiliza principalmente en el tratamiento de la hiperlipidemia, específicamente tipo III y tipo IV . Funciona activando los receptores activados por proliferadores de peroxisomas (PPAR), principalmente la isoforma PPARα, lo que lleva a una reducción de los triglicéridos séricos y el colesterol de lipoproteínas de muy baja densidad, mientras que aumenta el colesterol de lipoproteínas de alta densidad .
Nanotecnología: Sistemas de administración de fármacos
En el ámbito de la nanotecnología, la solubilidad y biodisponibilidad del Gemfibrozilo se mejoran mediante métodos de administración de fármacos específicos para nano, como nanocristales, nanosuspensiones o formulaciones a base de lípidos . Estos avances son cruciales para los fármacos con baja solubilidad en agua y tasas de digestión lentas.
Farmacología: Terapia de dislipidemia
Gemfibrozilo: sirve como agente terapéutico para la dislipidemia. Aumenta selectivamente los niveles de apolipoproteína A-I y se ha demostrado que retrasa el inicio de la replicación del ADN en las células de levadura, lo cual es significativo para comprender la progresión del ciclo celular .
Bioquímica: Proliferación celular y expresión génica
Los investigadores han utilizado Gemfibrozilo para estudiar sus efectos sobre la proliferación celular y la expresión génica en líneas celulares humanas. Esto tiene implicaciones para comprender las vías bioquímicas involucradas en el metabolismo lipídico y la regulación de la expresión génica .
Ciencia ambiental: Estándar analítico
Si bien no es una aplicación directa en la ciencia ambiental, el Gemfibrozilo se utiliza como estándar analítico en varios estudios, incluidos aquellos relacionados con contaminantes ambientales y su impacto en la salud .
Procesos industriales: Síntesis y control de calidad
Gemfibrozilo: se sintetiza mediante un proceso mejorado de dos pasos que produce el compuesto con alta pureza y buen rendimiento. Este proceso es vital para la industria farmacéutica, asegurando la calidad y la eficacia del medicamento .
Avances en cristalografía
Se ha determinado la estructura de estado sólido del Gemfibrozilo para comprender su polimorfismo, que afecta la estabilidad y la biodisponibilidad del fármaco. Este conocimiento es esencial para el control de calidad y los fines regulatorios .
Investigación antihiperlipidémica
Gemfibrozilo: se clasifica como fármaco de clase II (baja solubilidad-alta permeabilidad) y se sintetiza de forma económica por su papel como agente antihiperlipidémico. Se utiliza para la prevención y el tratamiento de la aterosclerosis y se ha desarrollado para superar los efectos secundarios asociados con los agentes hipolipemiantes anteriores .
Mecanismo De Acción
Target of Action
5-(2,5-Dimethylphenoxy)pentanoic acid, also known as gemfibrozil, is a fibrate hypolipidemic agent . It is clinically effective in reducing serum cholesterol and triglyceride levels
Mode of Action
It is known that the compound is effective in reducing serum cholesterol and triglyceride levels .
Pharmacokinetics
It is known that the stability and bioavailability of a drug may be affected to some extent by its solid-state properties .
Result of Action
The molecular and cellular effects of 5-(2,5-Dimethylphenoxy)pentanoic acid’s action include a reduction in serum cholesterol and triglyceride levels . This can lead to a decrease in the incidence of coronary heart disease in humans .
Action Environment
It is known that the stability and bioavailability of a drug may be affected to some extent by its solid-state properties, for instance, specific features of the crystal packing and the possible existence of polymorphs and pseudopolymorphs .
Análisis Bioquímico
Biochemical Properties
5-(2,5-Dimethylphenoxy)pentanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in lipid metabolism, potentially affecting the breakdown and synthesis of fatty acids . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
The effects of 5-(2,5-Dimethylphenoxy)pentanoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic enzymes . Additionally, it affects cell signaling pathways that regulate cell growth, differentiation, and apoptosis, highlighting its potential impact on cellular health and disease.
Molecular Mechanism
At the molecular level, 5-(2,5-Dimethylphenoxy)pentanoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on metabolic pathways. For example, it has been found to inhibit certain enzymes involved in fatty acid synthesis, thereby reducing the production of lipids . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2,5-Dimethylphenoxy)pentanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which are critical for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(2,5-Dimethylphenoxy)pentanoic acid vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism and cellular function. At high doses, it can cause toxic or adverse effects, such as liver damage and disruptions in metabolic pathways . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
5-(2,5-Dimethylphenoxy)pentanoic acid is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and breakdown of fatty acids, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 5-(2,5-Dimethylphenoxy)pentanoic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic effects.
Subcellular Localization
The subcellular localization of 5-(2,5-Dimethylphenoxy)pentanoic acid is an important factor that affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications.
Propiedades
IUPAC Name |
5-(2,5-dimethylphenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10-6-7-11(2)12(9-10)16-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDELSTPAOVZJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)
![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1452796.png)

![Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate](/img/structure/B1452798.png)




![1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1452805.png)

